

Spectroscopic Data for Boc-N-methyl-D-norvaline: A Technical Guide

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Compound of Interest

Compound Name: *Boc-N-methyl-D-norvaline*

CAS No.: 177659-77-7

Cat. No.: B595464

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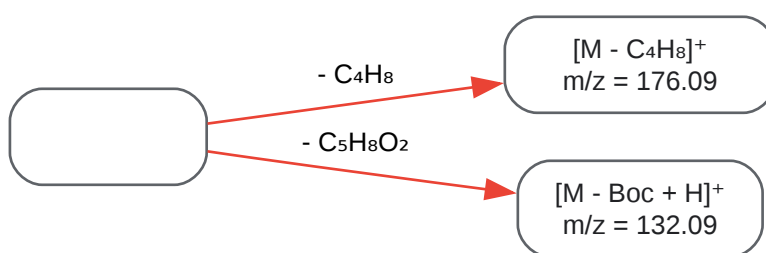
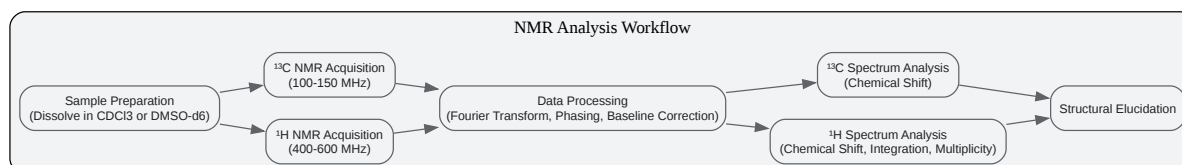
Introduction

Boc-N-methyl-D-norvaline, with the CAS Number 177659-77-7, is a chiral building block of significant interest in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development.^[1] Its structure, incorporating a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl group, and the D-configuration of the norvaline side chain, offers unique steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of target molecules. The N-methylation, for instance, can enhance metabolic stability and influence the conformational preferences of peptides.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **Boc-N-methyl-D-norvaline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific compound is not readily available in the public domain, this guide will present predicted data based on established spectroscopic principles and by drawing comparisons with closely related, well-characterized analogs. This approach is intended to provide researchers, scientists, and drug development professionals with a reliable reference for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Key Features

The structure of **Boc-N-methyl-D-norvaline** is fundamental to understanding its spectroscopic signature.



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Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

While specific experimental data for **Boc-N-methyl-D-norvaline** is not cited, the following are generalized, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **Boc-N-methyl-D-norvaline** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid or oily sample directly onto the ATR crystal.
- Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Analysis (ESI): Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
- High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This will allow for the confirmation of the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **Boc-N-methyl-D-norvaline**. While based on predictions and analogies to similar structures, the data presented herein serves as a valuable resource for the identification and characterization of this important chiral building block in a research and development setting. The provided protocols outline the standard methodologies for obtaining experimental data, which would ultimately be required for full structural confirmation.

References

- PubChem. Compound Summary for **Boc-N-methyl-D-norvaline**. [[Link](#)]

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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